What is Triclosan-13C6 and its primary use in research?
What is Triclosan-13C6 and its primary use in research?
An In-depth Whitepaper on the Application of Triclosan-13C6 in Quantitative Research
This technical guide provides a comprehensive overview of Triclosan-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the widely used antimicrobial agent, Triclosan. Designed for researchers, scientists, and drug development professionals, this document details the properties, primary research applications, and explicit experimental protocols involving Triclosan-13C6.
Introduction to Triclosan-13C6
Triclosan-13C6 is a stable isotope-labeled form of Triclosan, a broad-spectrum antimicrobial agent found in numerous consumer and medical products. In Triclosan-13C6, six carbon atoms in the phenol (B47542) ring have been replaced with the heavy isotope, Carbon-13. This isotopic substitution results in a molecule that is chemically identical to Triclosan but has a greater molecular weight. This key difference allows it to be distinguished from native Triclosan by mass spectrometry.
Its primary and critical role in research is as an internal standard in isotope dilution mass spectrometry (IDMS). The use of Triclosan-13C6 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of Triclosan in complex matrices such as environmental and biological samples.
Physicochemical Properties
The fundamental properties of Triclosan-13C6 are summarized in the table below, with data for unlabeled Triclosan provided for comparison.
| Property | Triclosan-13C6 | Triclosan |
| Synonyms | 5-Chloro-2-(2,4-dichlorophenoxy)phenol-13C6 | 5-Chloro-2-(2,4-dichlorophenoxy)phenol; Irgasan DP 300 |
| Molecular Formula | C6(13C)6H7Cl3O2 | C12H7Cl3O2 |
| Molecular Weight | 295.5 g/mol [1] | 289.54 g/mol |
| CAS Number | Not consistently assigned; Unlabeled: 3380-34-5[1][2] | 3380-34-5 |
| Appearance | White solid[2] | White crystalline powder or solid |
| Purity | >95% (HPLC)[1] | >97% |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile) | Soluble in ethanol, methanol, diethyl ether; slightly soluble in water |
| Storage Conditions | +4°C, protected from light[1] | 2-8°C, protected from light |
Primary Use in Research: Isotope Dilution Mass Spectrometry
The principal application of Triclosan-13C6 is as an internal standard in analytical methods for the quantification of Triclosan. The technique of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The core principle of isotope dilution is the addition of a known amount of the isotopically labeled standard (Triclosan-13C6) to a sample at the beginning of the analytical procedure. Because Triclosan-13C6 is chemically identical to the native Triclosan, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, a highly accurate concentration of Triclosan in the original sample can be determined, effectively nullifying any variations in the analytical process.
This approach is paramount for achieving reliable quantitative data in complex sample types, including:
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Environmental Monitoring: Detecting and quantifying Triclosan in wastewater, surface water, soil, and biosolids.
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Human Biomonitoring: Measuring Triclosan levels in urine, blood, and breast milk to assess human exposure.
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Food Safety: Analyzing Triclosan concentrations in food products.
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Pharmaceutical and Personal Care Product Analysis: Quality control and formulation analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the use of Triclosan-13C6 in the analysis of Triclosan in environmental samples.
Preparation of Standard Solutions
4.1.1. Stock Solutions (100 mg/L)
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Accurately weigh approximately 10 mg of Triclosan and Triclosan-13C6 into separate 100 mL volumetric flasks.
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Dissolve the compounds in acetonitrile (B52724) and bring to volume.
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Store the stock solutions at -20°C in the dark. These solutions are typically stable for at least one month.
4.1.2. Working Standard Solutions
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Prepare a series of working standard solutions by diluting the Triclosan stock solution with a suitable solvent (e.g., acetonitrile or methanol). The concentration range of these solutions should bracket the expected concentration of Triclosan in the samples.
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Prepare a Triclosan-13C6 internal standard working solution (e.g., 0.2 mg/L) by diluting the Triclosan-13C6 stock solution.
Sample Preparation: Water Samples (Solid-Phase Extraction)
This protocol is adapted from methods used for the analysis of Triclosan in aqueous samples.
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Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
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Fortification with Internal Standard: To a 100 mL water sample, add a known amount of the Triclosan-13C6 working solution (e.g., to achieve a final concentration of 100 ng/L).
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SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
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Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
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Elution: Elute the retained analytes with 5 mL of acetonitrile or methanol.
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Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Soil and Biosolid Samples (Pressurized Liquid Extraction)
This protocol is based on methodologies for the extraction of Triclosan from solid matrices.
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Sample Preparation: Air-dry the soil or biosolid sample and sieve to remove large debris.
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Fortification with Internal Standard: Weigh approximately 1 g of the homogenized sample into an extraction cell and spike with a known amount of the Triclosan-13C6 working solution.
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Pressurized Liquid Extraction (PLE):
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Mix the sample with a dispersing agent like diatomaceous earth.
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Place the mixture in a PLE cell.
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Extract the sample using an appropriate solvent (e.g., acetone (B3395972) or a mixture of acetone and methylene (B1212753) chloride) at elevated temperature and pressure (e.g., 100°C and 1500 psi).
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Concentration and Cleanup:
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Collect the extract and concentrate it using a rotary evaporator or a stream of nitrogen.
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The extract may require further cleanup using techniques like solid-phase extraction to remove interfering matrix components.
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Final Preparation: Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.
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Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-20 µL.
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Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for Triclosan.
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Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both Triclosan and Triclosan-13C6 for confirmation and quantification.
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Triclosan: Precursor ion [M-H]⁻ at m/z 287.9 -> Product ions (e.g., m/z 35.0, 143.0).
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Triclosan-13C6: Precursor ion [M-H]⁻ at m/z 293.9 -> Product ions (e.g., m/z 35.0, 148.0).
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Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
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Data Presentation
The following table summarizes typical analytical performance data obtained using methods employing Triclosan-13C6 as an internal standard.
| Parameter | Water Samples | Soil/Biosolid Samples | Human Nail Samples |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | 0.05 - 0.5 ng/g | - |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/L | 0.1 - 1 ng/g | 2.0 µg/kg |
| Recovery | 85 - 115% | 90 - 110% | 98.1 - 106.3% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | 1.8 - 18.1% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for Solid-Phase Extraction of Water Samples.
Caption: General Workflow for LC-MS/MS Analysis.
